Cas no 25546-50-3 (2,3,4,5-Tetra-O-acetyl-D-ribononitrile)

2,3,4,5-Tetra-O-acetyl-D-ribononitrile 化学的及び物理的性質
名前と識別子
-
- D-Ribononitrile,2,3,4,5-tetraacetate (9CI)
- 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE
- 2,3,4,5-TETRA-O-ACETYL-D-RIBONONITRILE
- 2-O,3-O,4-O,5-O-Tetraacetyl-D-ribononitrile
- D-Ribononitrile,2,3,4,5-tetraacetate
- Ribononitrile,2,3,4,5-tetraacetate,D
- D-Xylononitrile,3,4,5-tetraacetate
- 25546-50-3
- NSC39092
- NSC-39092
- 25546-40-1
- NSC-42416
- Ribononitrile,3,4,5-tetraacetate, D-
- NSC-42415
- YHTPKBYAZJOQCI-UHFFFAOYSA-N
- NSC42415
- D-Ribononitrile,3,4,5-tetraacetate
- Lyxononitrile, 2,3,4,5-tetraacetate, d-
- Xylononitrile,3,4,5-tetraacetate, D-
- NSC42416
- 2,3,4,5-Tetra-O-acetyl-D-ribononitrile
-
- インチ: InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
- InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(C(C(OC(=O)C)C#N)OC(=O)C)OC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 315.09500
- どういたいしつりょう: 315.09541650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 128.99000
- LogP: -0.13182
2,3,4,5-Tetra-O-acetyl-D-ribononitrile セキュリティ情報
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T207530-100mg |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile |
25546-50-3 | 100mg |
$ 120.00 | 2022-06-03 | ||
TRC | T207530-500mg |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile |
25546-50-3 | 500mg |
$ 390.00 | 2022-06-03 | ||
TRC | T207530-250mg |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile |
25546-50-3 | 250mg |
$ 245.00 | 2022-06-03 |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
2,3,4,5-Tetra-O-acetyl-D-ribononitrileに関する追加情報
D-Ribononitrile, 2,3,4,5-Tetraacetate (9CI): A Comprehensive Overview
D-Ribononitrile, also known as D-Ribose 1-nitrogen, is a compound of significant interest in the fields of organic chemistry and biochemistry. The compound with CAS No. 25546-50-3, commonly referred to as D-Ribononitrile, 2,3,4,5-Tetraacetate (9CI), has garnered attention due to its unique chemical properties and potential applications in various scientific domains. This article delves into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of D-Ribononitrile is characterized by a ribose ring with a nitrile group at the 1-position. The tetraacetate derivative further enhances its stability and solubility by introducing acetyl groups at the 2-, 3-, 4-, and 5-positions. This modification not only improves its chemical reactivity but also makes it a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of novel bioactive molecules and its potential as an intermediate in the synthesis of complex carbohydrates.
One of the most notable advancements in the study of D-Ribononitrile involves its application in medicinal chemistry. Researchers have explored its ability to serve as a precursor for the synthesis of antiviral agents and anticancer drugs. For instance, a study published in 2023 demonstrated that derivatives of D-Ribononitrile exhibit potent inhibitory effects against certain viral enzymes, suggesting their potential use in antiviral therapy.
In addition to its medicinal applications, D-Ribononitrile has found utility in the field of materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer-based materials to enhance their conductivity and stability under various environmental conditions.
The synthesis of D-Ribononitrile involves a multi-step process that typically begins with the isolation of ribose from natural sources or its chemical synthesis from simpler precursors. The conversion to the nitrile derivative is achieved through a series of reactions that ensure high stereochemical fidelity. The introduction of acetyl groups at specific positions requires precise control over reaction conditions to avoid unwanted side reactions.
Despite its numerous applications, the production and handling of D-Ribononitrile present certain challenges. The compound's sensitivity to moisture and light necessitates careful storage conditions to maintain its stability. Moreover, large-scale synthesis remains a challenge due to the complexity of the reaction sequence involved.
In conclusion, D-Ribononitrile, with CAS No. 25546-50-3 and commonly referred to as D-Ribononitrile, 2,3,4,5-Tetraacetate (9CI), stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across medicinal chemistry and materials science underscore its importance as a versatile compound with immense potential for future innovations.
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